molecular formula C8H10INS B13310289 1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene

1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene

Cat. No.: B13310289
M. Wt: 279.14 g/mol
InChI Key: TXVXTIGZFUDEBS-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a benzyl core substituted with an iodine atom at the para position and a (2-aminoethyl)sulfanyl chain, creating a versatile scaffold for further chemical modification. The structure combines a thioether linkage, an ethylene spacer, and a primary amine terminal group, making it a valuable intermediate for the synthesis of more complex bioactive molecules. The compound's primary research value lies in its potential application as a building block for developing enzyme inhibitors and receptor-targeting molecules. The iodine substituent offers an excellent site for further functionalization via cross-coupling reactions, while the ethylamine side chain can be utilized for amide bond formation or conjugation. Structurally related compounds, particularly those containing the 4-iodobenzene motif, have demonstrated research utility as selective inhibitors for enzymes like monoamine oxidase B (MAO-B), which is a significant target in neurodegenerative disease research . Similarly, the 2-aminoethyl group is a common pharmacophore found in various biologically active molecules, including fatty acid-binding protein (FABP4) inhibitors that are currently investigated in cancer research and metabolic disorders . Key Research Applications: - Intermediate for designing and synthesizing potential enzyme inhibitors - Building block for molecular probes in neurodegenerative disease research - Scaffold for developing compounds targeting metabolic disorders - Precursor for radiopharmaceutical research compounds This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10INS

Molecular Weight

279.14 g/mol

IUPAC Name

2-(4-iodophenyl)sulfanylethanamine

InChI

InChI=1S/C8H10INS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2

InChI Key

TXVXTIGZFUDEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCN)I

Origin of Product

United States

Contextualization Within Modern Organic and Medicinal Chemistry Research

In the realm of modern chemical research, the strategic design and synthesis of molecules with specific functionalities is paramount. The structure of 1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene, featuring a primary amine, a thioether linkage, and an iodinated aromatic ring, positions it as a valuable building block and a potential candidate for various applications. The interplay of these functional groups allows for a diverse range of chemical transformations, making it a versatile scaffold in synthetic organic chemistry.

From a medicinal chemistry perspective, the constituent parts of the molecule are known to interact with biological systems in various ways. The aminoethyl group is a common feature in many biologically active compounds, often contributing to receptor binding and pharmacokinetic properties. The presence of a sulfur atom and an iodine atom further enhances its potential for biological activity, a topic that will be explored in more detail in the subsequent section.

Significance of Sulfur and Iodine Containing Amine Structures in Chemical Sciences

Strategies for the Preparation of this compound

Nucleophilic Substitution Approaches for Aryl Halide Scaffolds

Nucleophilic aromatic substitution (SNAr) presents a classical and direct method for the synthesis of aryl thioethers. libretexts.orglibretexts.orgnih.govyoutube.com In this approach, an aryl halide bearing electron-withdrawing groups is reacted with a sulfur nucleophile. For the synthesis of this compound, 1,4-diiodobenzene (B128391) can serve as the aryl halide scaffold, and 2-aminoethanethiol (cysteamine) as the nucleophile. The presence of two iodine atoms on the benzene (B151609) ring activates the substrate towards nucleophilic attack. The reaction typically proceeds in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Aryl HalideNucleophileBaseSolventTemperature (°C)
1,4-Diiodobenzene2-AminoethanethiolK₂CO₃DMF80-100
1-Bromo-4-iodobenzeneCysteamine HClNaHDMSO120
1-Chloro-4-iodobenzeneSodium 2-aminoethanethiolateN/AEthanol (B145695)Reflux

This table presents plausible reaction conditions based on general principles of nucleophilic aromatic substitution for the synthesis of aryl thioethers. Specific yields and reaction times would require experimental validation.

Transition Metal-Catalyzed Coupling Reactions for C-S and C-I Bond Formation

Transition metal catalysis offers a powerful and versatile alternative for the formation of C-S bonds, often under milder conditions and with broader substrate scope compared to traditional SNAr reactions. rsc.orguu.nl Palladium, copper, and iron catalysts are commonly employed for this purpose. rsc.orgresearchgate.net

Palladium-Catalyzed Coupling: The Buchwald-Hartwig and Migita cross-coupling reactions are prominent examples of palladium-catalyzed C-S bond formation. ucla.edu These reactions typically involve the coupling of an aryl halide (e.g., 1,4-diiodobenzene or 4-iodoaniline) with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. nih.govresearchgate.netresearchgate.net

Copper-Catalyzed Coupling: Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, is another widely used method. libretexts.orgnih.govyoutube.comnih.gov These reactions are typically more cost-effective than their palladium-catalyzed counterparts. The reaction of 1,4-diiodobenzene with 2-aminoethanethiol in the presence of a copper(I) salt, a ligand (such as 1,10-phenanthroline), and a base can afford the desired product.

Iron-Catalyzed Coupling: Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium and copper catalysis. An iron salt, in combination with a suitable ligand, can effectively catalyze the coupling of aryl iodides with thiols.

Table 2: Overview of Transition Metal-Catalyzed C-S Coupling Reactions

Catalyst SystemAryl HalideThiolBaseSolvent
Pd(OAc)₂ / Xantphos1,4-Diiodobenzene2-AminoethanethiolCs₂CO₃Toluene
CuI / 1,10-Phenanthroline1-Bromo-4-iodobenzeneCysteamine HClK₃PO₄Dioxane
FeCl₃ / dppe4-Iodoaniline2-AminoethanethiolNaOtBuDMF

This table outlines plausible catalyst systems and conditions for the synthesis of this compound based on established transition metal-catalyzed cross-coupling methodologies.

Directed Synthetic Pathways via C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the formation of C-S bonds, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netnih.govnih.gov In this approach, a C-H bond on the aromatic ring is directly converted into a C-S bond. For the synthesis of this compound, iodobenzene could be a suitable starting material. A directing group can be employed to control the regioselectivity of the C-H activation, guiding the thioetherification to the desired position. While this approach is synthetically elegant, achieving para-selectivity in the absence of a para-directing group can be challenging.

Derivatization Strategies for Structural Modification

The presence of a primary amino group in the aminoethyl moiety of this compound provides a convenient handle for a variety of chemical modifications, allowing for the synthesis of a library of derivatives with tailored properties.

Modifications of the Aminoethyl Moiety

Amidation: The primary amine can readily undergo amidation reactions with a wide range of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. fishersci.itnih.govlibretexts.orglibretexts.org This reaction leads to the formation of an amide bond, introducing a variety of functional groups onto the molecule. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The nucleophilic nature of the primary amine also allows for N-alkylation reactions with alkyl halides or other alkylating agents. This can be used to introduce one or two alkyl groups on the nitrogen atom, leading to the formation of secondary or tertiary amines, respectively.

Table 3: Derivatization of the Aminoethyl Moiety

Reaction TypeReagentProduct Type
AmidationAcetyl chlorideN-(2-((4-iodophenyl)thio)ethyl)acetamide
AmidationBenzoyl chlorideN-(2-((4-iodophenyl)thio)ethyl)benzamide
AlkylationMethyl iodide2-((4-iodophenyl)thio)-N-methylethanamine
AlkylationBenzyl bromideN-benzyl-2-((4-iodophenyl)thio)ethanamine

This table provides examples of potential derivatization reactions of the amino group of this compound.

Schiff Base Formation and Related Condensations

The primary amino group in this compound provides a reactive site for condensation reactions, most notably the formation of Schiff bases (or imines). Schiff bases are synthesized through the reaction of a primary amine with an aldehyde or a ketone. ekb.eg This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step to yield the characteristic azomethine (-C=N-) group. researchgate.netsciencepublishinggroup.com

The general reaction can be represented as: R-NH₂ + R'R''C=O ⇌ R-N=CR'R'' + H₂O

In the context of this compound, the aminoethyl moiety reacts with various carbonyl compounds under specific conditions to form the corresponding Schiff base. These reactions are often catalyzed by an acid or a base and may require refluxing in a suitable solvent like ethanol to drive the equilibrium towards the product by removing water. ekb.egarid.my The resulting Schiff bases are valuable intermediates in the synthesis of various biologically active compounds and can serve as ligands for metal complexes. arid.mynih.gov

Table 1: General Conditions for Schiff Base Synthesis

Parameter Description Common Examples
Reactants Primary Amine, Aldehyde or Ketone This compound, Benzaldehyde
Solvent Typically an alcohol Ethanol, Methanol
Catalyst Acidic or basic Acetic acid, Sulfuric acid ekb.eg

| Conditions | Reflux, Room Temperature | Refluxing for several hours sciencepublishinggroup.com |

Functionalization of the Iodobenzene Scaffold

The carbon-iodine (C-I) bond in the iodobenzene ring is a key site for functionalization, primarily through transition metal-catalyzed reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively low bond dissociation energy of the C-I bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The iodobenzene moiety of this compound makes it an excellent substrate for these transformations. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgsynarchive.com The reaction allows for the introduction of an alkynyl group at the para-position of the benzene ring, significantly increasing molecular complexity. The mild reaction conditions make it suitable for substrates with various functional groups. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

Component Example Role
Aryl Halide This compound Substrate
Alkyne Phenylacetylene Coupling Partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Catalyst
Copper Co-catalyst CuI Co-catalyst
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Neutralizes HX byproduct

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Reaction Medium |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgmdpi.com This reaction enables the vinylation of the iodobenzene ring, forming a new C-C bond and a substituted alkene. organic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Table 3: Typical Conditions for Heck Reaction of Aryl Iodides

Component Example Role
Aryl Halide This compound Substrate
Alkene Styrene, n-Butyl acrylate Coupling Partner
Palladium Catalyst Pd(OAc)₂, PdCl₂ Catalyst
Ligand Triphenylphosphine (B44618) (PPh₃) Stabilizes catalyst
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) Neutralizes HX byproduct

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Reaction Medium |

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (-C=O) into an organic molecule, often by using carbon monoxide (CO) as a C1 source. The iodobenzene scaffold is readily carbonylated using a palladium catalyst. researchgate.net Depending on the nucleophile present, this reaction can yield carboxylic acids, esters, amides, or aldehydes. unisalento.itrsc.org For instance, aminocarbonylation occurs when the reaction is performed with an amine, while alkoxycarbonylation occurs in the presence of an alcohol. unisalento.it Recent methods have been developed that use safer CO sources, such as molybdenum hexacarbonyl (Mo(CO)₆), and can proceed under milder conditions. unisalento.itorganic-chemistry.org

Table 4: Examples of Palladium-Catalyzed Carbonylation of Aryl Iodides

Reaction Type Nucleophile Product Catalyst System CO Source
Aminocarbonylation Amines (e.g., Piperidine) Amides Pd(OAc)₂ Mo(CO)₆ unisalento.it
Alkoxycarbonylation Alcohols (e.g., Methanol) Esters Pd(OAc)₂ Mo(CO)₆ unisalento.it

| Reductive Carbonylation | H₂ or Silanes | Aldehydes | RhCl₃·3H₂O/PPh₃ beilstein-journals.org, Pd(OAc)₂ organic-chemistry.org | CO/H₂ beilstein-journals.org |

Exploitation of Organometallic Intermediates (e.g., Grignard Reagents)

Grignard reagents, with the general formula R-Mg-X, are potent organometallic nucleophiles used for forming new carbon-carbon bonds. wikipedia.org They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.org

Theoretically, a Grignard reagent could be formed from this compound. However, a significant challenge arises from the presence of the primary amino group. The N-H protons are acidic enough to react with and quench the highly basic Grignard reagent as it forms.

R-NH₂ + R'-MgX → R-NHMgX + R'-H

To circumvent this issue, the amino group must first be protected with a suitable protecting group that is stable to the Grignard formation conditions but can be easily removed later. Once the protected Grignard reagent is formed, it can react with a wide range of electrophiles (e.g., aldehydes, ketones, esters, nitriles) to introduce new functional groups onto the benzene ring. oregonstate.edu

Synthesis of Analogous Structures and Heterocyclic Systems

The reactivity of this compound allows for the synthesis of a diverse array of analogous structures. By employing the cross-coupling and carbonylation reactions described above with different coupling partners, a library of derivatives can be generated where the iodine atom is replaced by various aryl, vinyl, alkynyl, or carbonyl-containing moieties.

Furthermore, the compound serves as a precursor for the synthesis of heterocyclic systems. The presence of the nucleophilic amino and thioether groups, combined with the reactive aryl iodide, facilitates cyclization reactions. For example, intramolecular cyclization or condensation reactions could potentially lead to the formation of sulfur- and nitrogen-containing heterocycles like benzothiazines. researchgate.net The introduction of other functional groups via cross-coupling can provide handles for subsequent cyclization steps, enabling the construction of more complex, fused heterocyclic ring systems. nih.govnih.gov

Catalysis in the Synthesis of this compound and Its Derivatives

Catalysis is central to the functionalization of this compound and the synthesis of its derivatives. Palladium-based catalysts are particularly prominent in this context.

Palladium Catalysts : Complexes such as palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂) are widely used. organic-chemistry.orgnih.gov These catalysts facilitate key steps in cross-coupling and carbonylation reactions, including oxidative addition to the C-I bond and reductive elimination to form the final product. libretexts.org

Co-catalysts and Ligands : In Sonogashira couplings, copper(I) salts like CuI are essential co-catalysts. nih.gov Phosphine ligands, such as triphenylphosphine (PPh₃), are often employed to stabilize the palladium catalyst, enhance its reactivity, and influence the selectivity of the reaction. wikipedia.org However, recent research has also focused on developing ligand-free catalytic systems to simplify procedures and reduce costs. organic-chemistry.orgnih.gov

Bases : Bases like triethylamine, potassium carbonate, and sodium acetate play a crucial role in neutralizing the hydrogen halide (HI) generated during cross-coupling reactions, which is necessary to regenerate the active catalyst and drive the catalytic cycle forward. wikipedia.org

The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each specific transformation to achieve high yields and selectivity in the synthesis of derivatives from this compound.

Role of Specific Ligands and Catalyst Systems in C-N and C-S Bond Formation

The formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, central to the synthesis of molecules like this compound, is frequently accomplished using transition metal-catalyzed cross-coupling reactions. The choice of metal, ligand, and reaction conditions is paramount to achieving high efficiency and selectivity. Two of the most powerful methods in this context are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction. wikipedia.orgwikipedia.org

Copper-Catalyzed C-S Coupling (Ullmann Condensation):

The Ullmann condensation is a classic method for forming C-S and C-N bonds using a copper catalyst. wikipedia.orgorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced ligand-accelerated protocols that proceed under much milder conditions. acs.org

For the synthesis of an aryl thioether, a copper(I) salt (e.g., CuI) is commonly used as the catalyst. The presence of a ligand is often crucial for the reaction's success, as it stabilizes the copper center and facilitates the catalytic cycle. acs.org Diamine ligands, such as ethylenediamine (B42938) and N,N'-dimethylethylenediamine, have proven effective in promoting the coupling of thiols with aryl halides. nih.gov Other successful ligand classes include phenanthrolines and α-amino acids. nih.gov These ligands chelate to the copper ion, increasing its solubility and reactivity, thereby enabling the reaction to proceed at lower temperatures and with greater functional group tolerance. acs.orgnih.gov The mechanism is believed to involve the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the aryl thioether product. organic-chemistry.org

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Ref
CuIN,N'-DimethylethylenediamineK₂CO₃Toluene11075-95 nih.gov
CuI1,10-PhenanthrolineCs₂CO₃Dioxane10080-98 nih.gov
Cu₂OProlineK₂CO₃DMSO9070-90 nih.gov

This table presents typical conditions for copper-catalyzed C-S cross-coupling reactions based on literature for analogous substrates.

Palladium-Catalyzed C-S and C-N Coupling (Buchwald-Hartwig Reaction):

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orgacsgcipr.org The methodology has been extended to the formation of C-S bonds, providing a versatile route to aryl thioethers under relatively mild conditions. wikipedia.org

These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or utilize a pre-formed complex. The key to the success of the Buchwald-Hartwig reaction is the use of bulky, electron-rich phosphine ligands. acsgcipr.orgresearchgate.net These ligands facilitate the crucial steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the desired C-S or C-N bond. researchgate.net

For C-S bond formation, ligands such as Xantphos and DavePhos are commonly employed. For C-N coupling, a wide array of specialized phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), have been developed to couple a broad range of amines and aryl halides with high efficiency. wikipedia.org The choice of base, typically a non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also critical for the deprotonation of the thiol or amine nucleophile. researchgate.net

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Ref
Pd(OAc)₂XantphosCs₂CO₃Dioxane80-11085-99 researchgate.net
Pd₂(dba)₃DPEphosNaOtBuToluene10080-95 researchgate.net
[Pd(NHC)(μ-Cl)Cl]₂IPr (NHC)K₃PO₄t-AmylOH10090-99 organic-chemistry.orgacs.org

This table presents typical conditions for palladium-catalyzed C-S cross-coupling reactions based on literature for analogous substrates. NHC = N-Heterocyclic Carbene.

Application of Organosuperbases in Organic Transformations

Organosuperbases are a class of exceptionally strong, non-nucleophilic bases that are distinguished by their high pKa values, excellent solubility in organic solvents, and non-ionic nature. researchgate.netresearchgate.net Prominent examples include phosphazene bases (e.g., P₁-tBu, P₂-t-Bu) and guanidines (e.g., TMG, TBD). researchgate.nete-bookshelf.de These bases have found wide application in organic synthesis where traditional inorganic or alkoxide bases are ineffective or cause side reactions. sigmaaldrich.com

In the context of a molecule like this compound, organosuperbases could be employed in several ways. One key application is the deprotonation of weakly acidic protons. For instance, the primary amine (–NH₂) could be deprotonated to form a highly reactive amide anion. This in situ generation of a potent nucleophile could then be used in subsequent reactions, such as alkylation or acylation, without the solubility issues associated with ionic bases. sigmaaldrich.com

Phosphazene bases are particularly effective due to their extremely high basicity and the formation of conjugate acids with non-coordinating, large cations, which promotes the generation of "naked" anions. researchgate.netsigmaaldrich.com This enhanced reactivity is useful in a variety of transformations, including nucleophilic aromatic substitution (SNAr), eliminations, and polymerizations. rsc.org For an aryl iodide substrate, while SNAr is less common than for activated aryl halides, superbases can uniquely enable challenging substitution reactions. rsc.org For example, a superbase could facilitate the displacement of the iodide by a strong nucleophile under specific conditions.

Recent research has also highlighted the use of phosphazene superbases as organocatalysts. researchgate.net Their ability to deprotonate substrates under mild conditions allows them to catalyze reactions such as Michael additions, aldol (B89426) reactions, and ring-opening polymerizations. sigmaaldrich.comrsc.org The use of air-stable carboxylate salts of phosphazenes, which release the active superbase upon reaction with an epoxide, has further improved their handling and utility, enabling precise control over base generation. rsc.org

OrganosuperbaseTypepKₐH (in MeCN)Key ApplicationsRef
P₄-t-BuPhosphazene>40Anionic polymerization, deprotonation of weak C-H acids sigmaaldrich.com
P₂-t-BuPhosphazene33.5SNAr reactions, dehydrohalogenation rsc.org
TBDGuanidine26.0Catalyst for Michael additions, esterifications researchgate.net
DBUAmidine24.3Elimination reactions, catalyst for various transformations sigmaaldrich.com

This table provides a comparison of common organosuperbases and their potential applications in organic synthesis.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy serves as the cornerstone for determining the molecular architecture of chemical compounds. A combination of Nuclear Magnetic Resonance, Infrared, Raman, X-ray Diffraction, and UV-Vis spectroscopy provides a holistic view of the molecule's connectivity, functional groups, solid-state arrangement, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecular structure can be assembled.

For 1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the 2-aminoethyl group. The p-disubstituted benzene (B151609) ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.8 ppm). The protons closer to the electron-withdrawing iodine atom are expected to resonate at a lower field than those adjacent to the sulfur atom. The two methylene (B1212753) groups (-S-CH₂-CH₂-NH₂) would appear as two triplets, likely in the δ 2.5-3.5 ppm range. The -NH₂ protons would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic region would show four distinct signals, with the carbon atom bonded to iodine (C-I) appearing at a relatively low field (around 90-100 ppm) due to the heavy atom effect. The carbon bonded to sulfur (C-S) would resonate around δ 130-140 ppm. The two aliphatic carbons of the ethyl chain would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale / Analogous Compound Data
Aromatic CH (ortho to I)~ 7.6~ 138Based on data for 4-iodophenyl thioethers.
Aromatic CH (ortho to S)~ 7.2~ 129Based on data for p-substituted thioanisoles and iodobenzenes.
Aromatic C (ipso to I)-~ 95Heavy atom effect of iodine shifts the signal upfield.
Aromatic C (ipso to S)-~ 135Typical shift for sulfur-substituted aromatic carbons.
-S-CH₂-~ 2.9 (triplet)~ 35Based on chemical shifts for ethyl thioethers.
-CH₂-NH₂~ 2.7 (triplet)~ 42Based on chemical shifts for 2-aminoethyl derivatives.
-NH₂~ 1.5 (broad singlet)-Highly variable and solvent dependent.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. These two methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. edinst.com

For this compound, the IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected around 1600-1450 cm⁻¹. libretexts.org A key vibration, the C-I stretch, would be found in the far-IR region, typically below 600 cm⁻¹. The C-S stretching vibration is often weak and appears in the 600-800 cm⁻¹ range.

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule, such as the sulfur-aromatic and iodine-aromatic bond stretches, which might be weak in the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Comments
N-H Stretch (asymmetric & symmetric)3500 - 3300IRTwo distinct bands characteristic of a primary amine.
Aromatic C-H Stretch3100 - 3000IR, RamanTypically sharp peaks.
Aliphatic C-H Stretch3000 - 2850IR, RamanStronger in IR than aromatic C-H stretches.
N-H Bend (scissoring)1650 - 1580IRMedium to strong intensity band.
Aromatic C=C Stretch1600 - 1450IR, RamanMultiple bands indicating the aromatic ring.
C-N Stretch1250 - 1020IRMedium intensity.
C-S Stretch800 - 600IR, RamanOften weak and can be difficult to assign.
C-I Stretch600 - 500IR, RamanFound in the far-infrared region.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding and crystal packing.

While an experimental crystal structure for this compound is not available, it is plausible to predict some of its solid-state features. The presence of the primary amine group allows for the formation of intermolecular hydrogen bonds (N-H···N or N-H···S), which would significantly influence the crystal packing. Furthermore, the large, polarizable iodine atom could participate in halogen bonding (I···N or I···S), a type of non-covalent interaction. The planar iodobenzene (B50100) rings might also engage in π-π stacking. Obtaining a single crystal suitable for XRD analysis would be a critical step in confirming its exact solid-state conformation and supramolecular assembly.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value Comments
Crystal SystemMonoclinic or OrthorhombicCommon systems for small organic molecules.
Space GroupP2₁/c or P2₁2₁2₁Common centrosymmetric or non-centrosymmetric space groups.
Unit Cell Dimensionsa ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 ÅPlausible dimensions for a molecule of this size.
Key Intermolecular ForcesHydrogen bonding, Halogen bonding, π-π stackingExpected based on the functional groups present.

UV-Vis Spectroscopy for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated systems. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Aromatic compounds exhibit characteristic absorptions in the UV region. youtube.com

Benzene, the parent chromophore, displays three absorption bands around 184, 204, and 256 nm. quimicaorganica.org The substitution on the benzene ring in this compound is expected to cause bathochromic (red) shifts of these bands. The sulfur atom, with its lone pairs of electrons, and the amino group both act as auxochromes, extending the conjugation and shifting the absorption to longer wavelengths. The iodine substituent also contributes to this shift. Therefore, one would predict absorption maxima at wavelengths longer than those of benzene, likely with a primary band above 200 nm and a secondary, fine-structured band above 260 nm.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λₘₐₓ (nm) Comments
π → π* (Primary Band)~ 210 - 230Shifted from the 204 nm band of benzene due to substitution.
π → π* (Secondary Band)~ 270 - 290Shifted from the 256 nm band of benzene; auxochromic effects of -S- and -NH₂.

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful complement to experimental techniques, allowing for the prediction of molecular properties and the interpretation of spectroscopic data.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be employed to determine the most stable conformation (geometric optimization) of this compound and to calculate a range of its electronic properties.

Using a functional such as B3LYP with a basis set like 6-311++G(d,p), one can compute optimized bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data from XRD, if available. Furthermore, DFT calculations can predict vibrational frequencies, which are invaluable for assigning the bands in experimental IR and Raman spectra. researchgate.net

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated. The HOMO-LUMO gap provides an estimate of the chemical reactivity and the energy of the lowest electronic transition, which can be correlated with the UV-Vis spectrum. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the reactive sites.

Table 5: Properties Obtainable from DFT Calculations for this compound

Calculated Property Significance
Optimized Molecular GeometryPredicts the most stable 3D structure, including bond lengths and angles.
Vibrational FrequenciesCorrelates with experimental IR and Raman spectra to aid in band assignment.
HOMO-LUMO EnergiesProvides insight into electronic transitions, reactivity, and kinetic stability.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.
NMR Chemical ShiftsTheoretical prediction of ¹H and ¹³C chemical shifts to compare with experimental data.
Dipole Moment and PolarizabilityQuantifies the molecule's polarity and its response to an electric field.
Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.

For this compound, computational studies would be required to determine the precise energy values of the HOMO, LUMO, and the resulting energy gap. These calculations, typically performed using Density Functional Theory (DFT), would reveal the distribution of electron density in these frontier orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich sulfur atom and the amino group, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the aromatic ring, influenced by the electron-withdrawing iodine atom, suggesting this region's susceptibility to nucleophilic attack.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated Egap for this compound would provide valuable insights into its reactivity profile.

Interactive Data Table: Predicted Frontier Molecular Orbital Properties

ParameterPredicted ValueSignificance
HOMO Energy---Electron-donating ability
LUMO Energy---Electron-accepting ability
HOMO-LUMO Gap (Egap)---Chemical reactivity and stability
Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by localizing the molecular orbitals into Lewis-type structures (bonds, lone pairs). This method allows for the quantitative evaluation of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

In the case of this compound, NBO analysis would elucidate the nature of the chemical bonds (e.g., C-S, C-I, C-N) and the delocalization of electron density. Key interactions to investigate would include the donation of electron density from the lone pairs of the sulfur and nitrogen atoms into antibonding orbitals of adjacent groups. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of their strength.

For instance, an interaction between the lone pair of the sulfur atom (donor) and an antibonding C-C orbital in the benzene ring (acceptor) would indicate hyperconjugative stabilization. Similarly, interactions involving the nitrogen lone pair and adjacent σ* orbitals would be quantified. These analyses provide a more nuanced picture of electron distribution and its impact on molecular stability than what is available from FMO analysis alone.

Interactive Data Table: Predicted NBO Analysis Highlights

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Interaction Type
LP (S)σ(C-C)ring---Hyperconjugation
LP (N)σ(C-H)---Hyperconjugation
σ(C-S)σ*(C-I)---Bond interaction
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas denote neutral potential.

For this compound, the MEP map would likely show regions of high negative potential (red) around the nitrogen and sulfur atoms due to their lone pairs of electrons, making them the primary sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential (blue), indicating their susceptibility to nucleophilic interaction. The iodine atom, being electronegative, would also influence the electrostatic potential of the aromatic ring, creating regions of varying potential that could guide intermolecular interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of a molecule over time. These computational techniques can be used to explore the potential energy surface of this compound, identifying its most stable conformations.

MD simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion. This would reveal how the flexible aminoethyl-sulfanyl side chain moves and interacts with the rigid iodobenzene core. Such simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic system. The results can provide information on bond lengths, bond angles, and dihedral angles in the molecule's preferred conformations.

Prediction of Reactivity and Stability Profiles

By integrating the findings from FMO analysis, NBO analysis, and MEP mapping, a comprehensive reactivity and stability profile for this compound can be constructed.

Reactivity: The low-lying LUMO and the electron-rich regions identified by the MEP map suggest that the molecule is susceptible to both nucleophilic and electrophilic attack at different sites. The HOMO distribution points towards the sulfur and nitrogen atoms as centers of nucleophilicity. The iodinated benzene ring is a potential site for nucleophilic aromatic substitution, a common reaction for aryl halides. The amino group can also participate in various reactions typical of primary amines.

Mechanistic Organic Chemistry of 1 2 Aminoethyl Sulfanyl 4 Iodobenzene and Its Derivatives

Elucidation of Reaction Pathways and Intermediates in Cross-Coupling

Cross-coupling reactions involving aryl iodides like 1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene are fundamental in carbon-carbon and carbon-heteroatom bond formation. The presence of the iodine atom makes the compound an excellent substrate for various catalytic cycles, most notably those involving palladium, copper, or nickel catalysts.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with this compound would typically proceed through the following key steps:

Oxidative Addition: The low-valent palladium(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a square planar palladium(II) intermediate. The high reactivity of the C-I bond facilitates this step.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation/Beta-Hydride Elimination (for Heck): In a Suzuki coupling, a boronic acid derivative (R-B(OH)₂) would react with the palladium(II) intermediate in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group (R) to the palladium center.

Reductive Elimination: The two organic groups on the palladium(II) center then couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The aminoethyl and sulfanyl (B85325) groups present in the molecule can potentially act as ligands, coordinating with the metal center and influencing the stability and reactivity of the intermediates. The nitrogen and sulfur atoms are potential coordination sites that could affect the electron density at the catalytic center and thus modulate the reaction pathway.

Kinetic and Thermodynamic Studies of Transformations

While specific kinetic and thermodynamic data for reactions of this compound are not readily found, the principles of physical organic chemistry can provide insight.

Kinetic Studies: The rate of a cross-coupling reaction would be highly dependent on several factors:

Catalyst Concentration: The reaction rate is typically proportional to the concentration of the active catalyst.

Substrate Concentration: The rate is also dependent on the concentration of this compound and the coupling partner.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation.

The turnover-limiting step in many cross-coupling reactions is the oxidative addition. However, depending on the specific reaction conditions and coupling partners, other steps like transmetalation or reductive elimination could also become rate-determining.

Influence of Substituents and Reaction Conditions on Reaction Mechanisms

The substituents on the aromatic ring and the reaction conditions play a crucial role in dictating the reaction mechanism and outcome.

Substituent Effects:

Steric Effects: The bulkiness of the substituent can hinder the approach of the catalyst to the C-I bond, potentially slowing down the reaction.

The Hammett equation can be used to quantify the electronic effects of substituents on the reaction rate. The substituent constant (σ) for the (2-Aminoethyl)sulfanyl group would reflect its combined inductive and resonance effects. A positive reaction constant (ρ) would indicate that electron-withdrawing groups accelerate the reaction.

Reaction Conditions:

Catalyst and Ligand: The choice of metal catalyst (e.g., Pd, Cu, Ni) and the coordinating ligands is paramount. Ligands can modify the steric and electronic properties of the catalyst, influencing its reactivity, stability, and selectivity.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of charged intermediates, thereby influencing reaction rates.

Base: In many cross-coupling reactions, a base is required to facilitate steps like transmetalation or to neutralize acidic byproducts. The strength and nature of the base can significantly impact the reaction.

Table of Influential Factors:

Factor Influence on Reaction Mechanism
Catalyst Determines the fundamental catalytic cycle (e.g., Pd vs. Cu).
Ligands Modulate catalyst activity, stability, and selectivity.
Solvent Affects solubility and stabilization of intermediates.
Base Crucial for specific steps in the catalytic cycle (e.g., transmetalation).
Temperature Influences reaction rate and can affect selectivity.

| Substituents | Electronic and steric effects can alter reaction kinetics. |

Regioselectivity and Stereoselectivity in Syntheses

Regioselectivity: In reactions involving this compound, regioselectivity primarily concerns the site of the reaction on the molecule. Given the presence of a single, highly reactive C-I bond, cross-coupling reactions are expected to occur exclusively at the 4-position of the benzene (B151609) ring.

However, if the molecule were to undergo reactions like electrophilic aromatic substitution, the directing effect of the (2-Aminoethyl)sulfanyl substituent would become critical. The sulfur atom is an ortho-, para-director due to its ability to donate a lone pair of electrons to stabilize the arenium ion intermediate. Since the para position is already occupied by the substituent, electrophilic substitution would be directed to the positions ortho to the sulfanyl group.

Stereoselectivity: Stereoselectivity is not an inherent issue for reactions at the aromatic ring of this compound itself, as this part of the molecule is achiral. However, if the coupling partner or the catalyst system is chiral, stereoselective outcomes are possible. For instance, in an asymmetric Heck reaction, a chiral palladium catalyst could lead to the formation of a product with a new stereocenter in an enantioselective manner.

The development of regio- and stereoselective synthetic methods is a key area of research in organic chemistry. For instance, in Michael addition reactions, the choice of catalyst and reaction conditions can be used to control the formation of (E)- and (Z)-isomers. While not directly involving the target compound, these principles would apply to the synthesis and further functionalization of its derivatives.

Applications in Chemical Biology and Drug Discovery Research Non Clinical Focus

Principles of Ligand-Based Drug Design (LBDD) and Fragment-Based Drug Design (FBDD) Applied to Related Scaffolds

In the absence of a known three-dimensional structure of a biological target, drug design efforts often rely on ligand-based approaches. nih.govnih.gov These methods use the structural and physicochemical properties of known active ligands to develop a hypothesis about the necessary features for biological activity, often referred to as a pharmacophore model. nih.gov For a scaffold like 1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene, Ligand-Based Drug Design (LBDD) would involve studying a series of structurally similar molecules with known activities to identify common chemical features that are essential for their pharmacological response. nih.gov

Fragment-Based Drug Design (FBDD) offers a complementary strategy, starting with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. pharmacelera.com These fragments are then optimized and grown or linked together to produce a lead compound with higher affinity and selectivity. pharmacelera.comnih.gov The core components of this compound, such as the 4-iodophenyl group or the 2-aminoethyl thioether moiety, could be considered fragments. FBDD is advantageous because it allows for a more efficient exploration of chemical space and often results in lead compounds with better physicochemical properties compared to traditional high-throughput screening (HTS). pharmacelera.comnih.gov The process begins with creating a library of diverse fragments, which are then screened for binding to the target protein. pharmacelera.com

Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For derivatives of the this compound scaffold, SAR studies would involve synthesizing and testing a series of analogs to determine the effects of modifying different parts of the molecule. biomolther.orgbiomolther.org

Quantitative Structure-Activity Relationship (QSAR) methodologies take this a step further by creating mathematical models that correlate variations in the chemical structure of a series of compounds with their biological activity. nih.gov These models can predict the activity of novel compounds, thereby guiding the design of more potent molecules. nih.gov

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For scaffolds related to this compound, key pharmacophoric features can be hypothesized based on the well-studied phenethylamine (B48288) class of compounds. mdpi.comresearchgate.net

Key potential pharmacophoric features include:

Aromatic Ring: The iodobenzene (B50100) ring likely engages in hydrophobic and van der Waals interactions with the target protein. researchgate.net

Hydrogen Bond Acceptor/Donor: The primary amine of the aminoethyl group can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand in the binding site of many receptors. researchgate.net

Hydrophobic Moiety: The iodine atom, being large and lipophilic, can contribute to binding affinity through hydrophobic interactions and potentially halogen bonding.

Flexible Linker: The ethylsulfanyl chain provides conformational flexibility, allowing the aromatic ring and the amino group to adopt an optimal orientation for binding. researchgate.net

The spatial relationship between these features is critical for molecular recognition by a target receptor. exactelabs.com

The biological activity of a compound series can be significantly altered by changing the nature and position of its substituents. researchgate.net For the this compound scaffold, SAR studies would systematically explore the impact of modifications at several key positions.

Aromatic Ring Substitution: The position and electronic properties of substituents on the benzene (B151609) ring are critical. For instance, in studies of related phenethylamines, moving a substituent from the para (4-position) to the ortho (2-position) or meta (3-position) can drastically change activity or receptor selectivity. researchgate.netnih.gov Replacing the iodine with other halogens (F, Cl, Br) or with alkyl or alkoxy groups would modulate the steric, electronic, and hydrophobic properties of the ring, thereby influencing binding affinity. biomolther.orgbiomolther.org

Side-Chain Alterations: The length and flexibility of the linker between the aromatic ring and the amino group can be tuned. Shortening, lengthening, or introducing rigidity into the ethyl chain would affect the conformational freedom of the molecule and the relative positioning of the key pharmacophoric features. researchgate.net

The following table summarizes potential substituent effects on biological activity based on SAR studies of related scaffolds.

Position of ModificationType of Substituent ChangePotential Impact on In Vitro ActivityRationale
Benzene Ring (R) Replace Iodine with other Halogens (F, Cl, Br)Modulate binding affinity and selectivityAlters lipophilicity, size, and potential for halogen bonding. biomolther.org
Introduce electron-donating groups (e.g., -OCH₃)May increase or decrease activity depending on the targetChanges the electronic character of the aromatic ring. organic-chemistry.orgresearchgate.net
Introduce electron-withdrawing groups (e.g., -CF₃)May increase or decrease activity depending on the targetAlters the electronic character and lipophilicity of the ring.
Amino Group (R¹) Alkylation (e.g., -NHCH₃, -N(CH₃)₂)Could alter selectivity or potencyModifies steric bulk and hydrogen bonding capacity. biomolther.org
Acylation (e.g., -NHC(O)CH₃)Likely to decrease activity for targets requiring a basic amineNeutralizes the positive charge and reduces hydrogen bond donor capacity.
Ethyl Linker (R²) Change chain length (e.g., propyl, butyl)Could decrease affinity if the two-carbon spacing is optimalAlters the distance between the aromatic ring and the amino group. researchgate.net
Introduce rigidity (e.g., cyclopropane)May increase affinity by reducing entropic penalty upon bindingLocks the molecule into a specific conformation. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. ijpsonline.com The method involves aligning the molecules in a series and then calculating their steric and electrostatic fields at various points on a surrounding 3D grid. google.com These field values are then used as descriptors in a statistical analysis, typically Partial Least Squares (PLS), to generate a predictive model. ijpsonline.comresearchgate.net

For a series of analogs of this compound, a CoMFA study would proceed as follows:

Data Set: A training set of molecules with a range of measured in vitro biological activities would be selected. ijpsonline.com

Molecular Alignment: All molecules in the set would be superimposed based on a common structural feature, such as the iodobenzene ring, to ensure a consistent orientation. ijpsonline.com

Field Calculation: Steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies would be calculated between each molecule and a probe atom at thousands of lattice points surrounding the aligned set. google.com

Statistical Analysis: The PLS method would be used to create a mathematical equation that relates the variations in the field values to the variations in biological activity. elsevierpure.com

Model Validation: The resulting model's predictive power would be tested using an external set of compounds not included in the training set. elsevierpure.comnih.gov

The output of a CoMFA analysis is often visualized as 3D contour maps, which highlight regions in space where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity, providing a powerful visual guide for designing new, more potent compounds. nih.gov

Molecular Recognition and Ligand-Target Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. nih.gov The binding of a ligand, such as this compound, to its biological target is a process governed by the principles of molecular recognition, including shape complementarity and the formation of favorable intermolecular interactions. nih.govnih.gov

Hydrophobic interactions and van der Waals forces are critical for the binding of ligands to protein targets. nih.gov

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar surfaces to associate with each other in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water. stackexchange.com The iodobenzene ring of this compound is a significant nonpolar feature that would be expected to favorably interact with hydrophobic pockets in a target's binding site. nih.gov Optimizing these hydrophobic interactions is a key strategy in drug design to enhance binding affinity. nih.gov

The combination of these forces, along with other non-covalent interactions like hydrogen bonds and ionic bonds, determines the stability of the ligand-target complex and, consequently, the biological activity of the compound. nih.gov

Hydrogen Bonding Networks

The capacity of this compound to engage in complex non-covalent interactions is fundamental to its potential utility in chemical biology. The primary amine (-NH2) of the aminoethyl group is a key participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). stereoelectronics.orgresearchgate.net The sulfur atom of the thioether linkage, while a weaker acceptor than oxygen, can also participate in hydrogen bonds. nih.gov

A particularly significant interaction for this molecule is halogen bonding. The iodine atom on the phenyl ring possesses a region of positive electrostatic potential known as a sigma-hole (σ-hole) along the C-I bond axis. researchgate.netacs.org This allows the iodine to act as a halogen bond donor, forming favorable interactions with Lewis bases such as the carbonyl oxygen atoms of a protein backbone. acs.org Furthermore, the electronegative belt perpendicular to the C-I bond can act as a hydrogen bond acceptor, potentially engaging with donor groups like the side-chain amide of asparagine, leading to what is known as a hydrogen bond-enhanced halogen bond. nih.gov These directional interactions are crucial for molecular recognition and stabilizing ligand-protein complexes. acs.orgchemrxiv.org

Functional GroupPotential Interaction TypeRolePotential Biological Partner
Amino (-NH₂)Hydrogen BondDonor & AcceptorAsp, Glu, Ser, Thr, Backbone C=O
Thioether (-S-)Weak Hydrogen BondAcceptorBackbone N-H, Ser, Thr
Iodo (-I)Halogen Bond (σ-hole)DonorBackbone C=O, Asp, Glu
Hydrogen Bond (electronegative belt)AcceptorAsn, Gln, Ser, Thr

Ionic and Polar Interactions

Beyond hydrogen bonding, the structure of this compound allows for significant ionic and polar interactions, which are critical determinants of binding affinity and specificity. researchgate.nethilarispublisher.com The primary amino group is basic and, at physiological pH, is expected to be protonated, forming a positively charged ammonium (B1175870) cation (-NH₃⁺). This positive charge enables strong, long-range electrostatic interactions, often called ionic bonds or salt bridges, with negatively charged amino acid residues like aspartate and glutamate (B1630785) within a biological target. stereoelectronics.orgyoutube.com

The molecule also possesses several polar bonds (C-I, C-S, C-N) that create a permanent dipole moment. This allows the compound to engage in dipole-dipole interactions with polar regions of a binding site. ashp.org These varied non-covalent forces—ionic, hydrogen, and halogen bonds—collectively contribute to the specific recognition and stabilization of the molecule within a target's binding pocket. kinampark.comnih.gov

Bioisosteric Replacements and Functional Group Modifications for Activity Modulation

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by a chemical group with similar physical or chemical properties, with the goal of modulating its biological activity, metabolic stability, or physicochemical characteristics. drugdesign.orgnih.govctppc.org The structure of this compound offers several positions for such modifications.

The iodine atom, for instance, can be replaced with other halogens like bromine or chlorine to fine-tune the strength and geometry of halogen bonds. cambridgemedchemconsulting.com Non-classical bioisosteres for iodine, such as an ethynyl (B1212043) or cyano group, can also be considered to mimic its electronic properties while altering its size and lipophilicity. nih.gov The thioether linkage is another point of modification; replacing the sulfur atom with an oxygen (ether), a methylene (B1212753) group (alkyl chain), a sulfoxide, or a sulfone can dramatically alter the molecule's polarity, flexibility, and hydrogen bonding potential. drugdesign.orgacs.org Such changes are employed to optimize interactions with a target or improve pharmacokinetic properties. nih.govcambridgemedchemconsulting.com

Original GroupPotential Bioisosteric ReplacementRationale for Modification
Iodine (-I)-Br, -Cl, -C≡CH, -C≡NModulate halogen bond strength, size, and lipophilicity. nih.govyoutube.com
Thioether (-S-)-O-, -CH₂-, -SO-, -SO₂-Alter polarity, H-bond capacity, and metabolic stability. drugdesign.orgacs.org
Benzene RingThiophene, PyridineModify electronics, solubility, and introduce H-bond vectors. drugdesign.org
Amino (-NH₂)-OH, -CH₃Remove basicity, alter H-bonding pattern (donor/acceptor). youtube.com

Target Identification and Validation Methodologies in In Vitro and Non-Human Models

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action and developing it as a research tool. nih.govnuvisan.com The structure of this compound is amenable to several established methodologies for target identification and validation.

Affinity-Based Approaches for Molecular Target Identification

Affinity-based target identification relies on converting the bioactive molecule into a chemical probe to capture its binding partners from a complex biological sample, such as a cell lysate. mdpi.comnih.govrsc.org The primary amine of this compound serves as a convenient chemical handle for derivatization. frontiersin.org

This amine can be acylated to attach a reporter tag, such as biotin, for affinity purification. Alternatively, it can be linked to a photoreactive group, like a diazirine or benzophenone, to create a photoaffinity label (PAL). enamine.netresearchgate.net The general workflow involves incubating the probe with a cell lysate or live cells. For PALs, the mixture is irradiated with UV light to induce the formation of a covalent bond between the probe and its target protein. nih.gov The tagged protein-probe complexes are then enriched (e.g., using streptavidin-coated beads for biotinylated probes) and the captured proteins are identified using mass spectrometry. mdpi.com

Genetic and Proteomic Profiling in Model Systems for Target Validation

Once a putative target is identified, its biological relevance must be validated. nih.govwjbphs.com This can be achieved through proteomic and genetic approaches in model systems.

Proteomic Profiling: In this method, cultured cells are treated with this compound, and the subsequent changes across the proteome are quantified using mass spectrometry. researchgate.net This can involve measuring changes in protein expression levels, identifying alterations in post-translational modifications (PTMs), or assessing changes in protein thermal stability (Thermal Proteome Profiling). mdpi.comnih.gov Observing changes in a specific pathway can help confirm the compound's mechanism of action and validate its proposed target. youtube.comresearchgate.net

Genetic Validation: Genetic techniques provide an orthogonal method for target validation. Using tools like CRISPR-Cas9 or RNA interference (RNAi), the expression of the candidate target gene can be knocked down or knocked out in a cell line. nuvisan.comnih.gov If the resulting cellular phenotype is similar to the phenotype observed after treatment with the compound, it provides strong evidence that the identified protein is a genuine target. wjbphs.com

Computational Target Prediction and Deconvolution

Computational, or in silico, methods can predict potential biological targets for a small molecule based on its structure, helping to prioritize experimental efforts. nih.govresearchgate.net

Ligand-Based Approaches: These methods compare the 2D or 3D structure of this compound against large databases of compounds with known biological activities. researchgate.net A high degree of similarity to molecules that bind a particular target suggests that the query compound may also interact with that target.

Structure-Based Approaches: If a 3D structure of a potential target protein is available, molecular docking can be used to computationally place the compound into the protein's binding site and estimate the binding affinity. nih.gov Screening the compound against a library of protein structures can generate a list of potential targets. mdpi.comnih.gov These predictions can then guide experimental validation using the affinity-based and proteomic methods described above.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted anilines, the structural class to which 1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene belongs, is a cornerstone of organic chemistry. However, traditional synthetic methods can be cumbersome and environmentally hazardous. nih.gov Future research should prioritize the development of green and sustainable synthetic strategies for this compound.

Recent advancements in "green chemistry" offer promising alternatives. For instance, a novel method for generating substituted anilines from benzyl azides with electron-withdrawing groups has been developed, which is noted for being inexpensive, simple, fast, and efficient at room temperature. chemrxiv.orgchemrxiv.org Exploring the adaptability of such a method for the synthesis of this compound could be a significant step forward. Furthermore, chemoenzymatic approaches, which utilize enzymes to catalyze chemical reactions, present a highly selective and low-energy alternative to traditional chemical synthesis. acs.org The use of immobilized nitroreductases for the synthesis of anilines, for example, avoids high temperatures, expensive metal catalysts, and toxic acids, offering a more sustainable manufacturing process. acs.org

Future synthetic research could focus on the parameters outlined in the table below.

Synthetic Approach Key Advantages Potential for this compound
Green Chemistry from Benzyl Azides Inexpensive, simple, fast, efficient at room temperature, scalable. nih.govchemrxiv.orgCould offer a more efficient pathway by potentially starting from a corresponding benzyl azide precursor.
Chemoenzymatic Synthesis Highly selective, low-energy, avoids harsh reagents and metal catalysts, uses aqueous media. acs.orgCould lead to a more environmentally friendly and cost-effective production method with high purity.
pH-Sensitive Cyclization Chemistry Adaptable, inexpensive, simple, fast, and efficient at room temperature. nih.govsemanticscholar.orgMay provide a novel route through the use of versatile intermediates like isatoic anhydride-8-amide. nih.govsemanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and materials science. ijirt.org These computational tools can significantly accelerate the design and optimization of novel compounds by predicting their properties and activities. nih.govmednexus.org For a molecule like this compound, AI and ML can be employed in several key areas.

The potential applications of AI and ML in the context of this compound are summarized below.

AI/ML Application Description Potential Impact on Research
De Novo Design Generation of novel molecular structures with desired properties using AI algorithms. nih.govCreation of optimized analogs of this compound with improved target affinity and selectivity.
Predictive Modeling Use of ML models to predict biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govmdpi.comPrioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested experimentally.
High-Throughput Virtual Screening Rapid computational screening of large compound libraries to identify molecules with a high probability of interacting with a specific biological target. nih.govIdentification of potential biological targets for this compound and its derivatives.

Exploration of New Biological Targets and Mechanisms of Action (In Vitro/Non-Human Models)

The structural motifs present in this compound suggest several potential biological activities that warrant investigation in in vitro and non-human models. The presence of an iodo-functional group is of particular interest, as iodinated compounds are known to exhibit a range of biological effects.

A structurally related compound, N-(2-aminoethyl)-4-iodobenzamide, has been investigated as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Although the amide linkage differs from the sulfanyl (B85325) linkage in the title compound, this suggests that the 4-iodophenyl moiety can be a key pharmacophore for interacting with specific biological targets. In vitro studies could be designed to screen this compound against a panel of enzymes and receptors, including MAO-B, to identify potential interactions.

Furthermore, the exploration of bioactive analogs can provide hypotheses for new biological targets. nih.gov By synthesizing and testing a library of derivatives of this compound, it may be possible to uncover novel mechanisms of action. For instance, derivatives of nitroimidazole-sulfanyl ethyl compounds have been evaluated for their efficacy against Leishmania species, demonstrating the potential for sulfanyl-containing molecules in infectious disease research. nih.gov

Future research in this area could involve the following experimental approaches.

Experimental Approach Objective Potential Outcomes
In Vitro Enzyme Inhibition Assays To determine if the compound inhibits the activity of specific enzymes, such as MAO-B. nih.govIdentification of specific molecular targets and pathways modulated by the compound.
Receptor Binding Assays To assess the affinity of the compound for various cellular receptors.Elucidation of potential signaling pathways affected by the compound.
Cell-Based Assays To evaluate the effect of the compound on cellular processes such as proliferation, apoptosis, and inflammation in various cell lines.Understanding the compound's cellular mechanism of action and potential therapeutic applications.
In Vivo Studies in Animal Models To investigate the biodistribution and preliminary efficacy of the compound in non-human models of disease. nih.govnih.govAssessment of the compound's potential as a therapeutic or diagnostic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, the iodine atom in 4-iodobenzene derivatives can react with thiol-containing precursors like 2-aminoethanethiol under basic conditions (e.g., K₂CO₃ in DMF) . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity (>95%) should be confirmed via HPLC (C18 column, methanol/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodology :

  • ¹H NMR : Key signals include the aromatic protons (δ 6.8–7.5 ppm, para-substituted benzene), the -SCH₂CH₂NH₂ group (δ 2.8–3.2 ppm for -SCH₂-, δ 1.8–2.2 ppm for -CH₂NH₂), and NH₂ protons (broad singlet, δ 1.5–2.0 ppm) .
  • ESI-MS : Look for the molecular ion peak [M+H]⁺ at m/z 309.99 (C₈H₁₀IN₂S⁺). Fragmentation patterns should confirm the loss of iodine or the aminoethylsulfanyl group .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology : The iodine substituent makes the compound light-sensitive. Store in amber vials at –20°C under inert gas (N₂ or Ar). Degradation products (e.g., deiodinated species) can be monitored via TLC or LC-MS. Stability in solution (e.g., DMSO) should be tested over 72 hours .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki, Ullmann)?

  • Methodology : The iodine atom acts as a leaving group in palladium-catalyzed couplings. For Suzuki reactions, optimize conditions using Pd(PPh₃)₄ (2 mol%), arylboronic acid (1.2 eq), and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor competing side reactions (e.g., reduction to benzene derivatives) via GC-MS .

Q. Can this compound serve as a paramagnetic tag for biomolecular NMR studies?

  • Methodology : The aminoethylsulfanyl group can be functionalized with paramagnetic metals (e.g., Gd³⁺ or nitroxide radicals). Conjugation to oligonucleotides or proteins requires site-specific thiol-maleimide chemistry. Validate tagging efficiency via MALDI-TOF and measure paramagnetic relaxation enhancement (PRE) in 2D ¹H-¹⁵N HSQC NMR experiments .

Q. How can computational methods predict electronic properties for catalyst design?

  • Methodology : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Correlate with experimental Hammett substituent constants (σₚ) to predict electron-withdrawing effects of the -I and -SCH₂CH₂NH₂ groups. Validate predictions via kinetic studies in SNAr reactions .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology : Systematically evaluate variables:

  • Catalyst loading : Test Pd catalysts (0.5–5 mol%) to identify optimal turnover.
  • Solvent effects : Compare polar aprotic (DMF, DMSO) vs. ethers (THF).
  • Analytical bias : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS to quantify yields accurately .

Key Research Gaps

  • Mechanistic Insights : The role of the aminoethylsulfanyl group in stabilizing transition metals during catalysis remains underexplored.
  • Biological Applications : Potential as a bifunctional linker for drug conjugates (e.g., antibody-iodine theranostics) requires in vitro validation .

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